N'-hydroxy-6-methoxypyridine-3-carboximidamide

Description

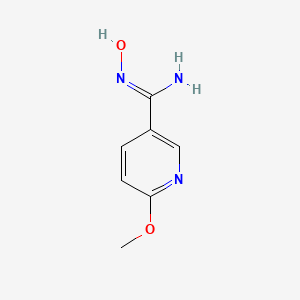

N'-hydroxy-6-methoxypyridine-3-carboximidamide is a pyridine derivative characterized by a methoxy (-OCH₃) substituent at the 6-position and an N'-hydroxy carboximidamide (-NH-C(=NH)-OH) group at the 3-position of the pyridine ring. Its molecular formula is C₈H₁₀N₃O₂, with a molecular weight of 196.19 g/mol. The carboximidamide moiety may confer chelating properties or act as a pharmacophore in biological systems, while the methoxy group influences electronic and steric interactions on the aromatic ring.

Properties

IUPAC Name |

N'-hydroxy-6-methoxypyridine-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-12-6-3-2-5(4-9-6)7(8)10-11/h2-4,11H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJCFYLVBRPFCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=C(C=C1)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 6-Methoxypyridine-3-Carbonitrile

The synthesis begins with introducing both methoxy and nitrile groups onto the pyridine ring. A representative approach adapts methoxylation and cyanation protocols from palladium-catalyzed cross-coupling reactions:

Step 1: Methoxylation of 3-Bromo-6-Chloropyridine

3-Bromo-6-chloropyridine undergoes nucleophilic aromatic substitution with sodium methoxide in methanol. Reaction conditions (25–30°C, 1.05 molar equivalents of NaOMe) achieve >85% conversion to 3-bromo-6-methoxypyridine.

Step 2: Cyanation via Palladium Catalysis

The bromine atom at position 3 is replaced with a nitrile group using a Pd(dppf)Cl₂ catalyst and zinc cyanide in dimethylformamide (DMF) at 80°C. This step yields 6-methoxypyridine-3-carbonitrile with 70–75% isolated purity.

Conversion to Carboximidamide

The nitrile intermediate reacts with hydroxylamine hydrochloride under basic conditions (pH 9–10) in ethanol/water (3:1). Heating at 60°C for 6 hours facilitates nucleophilic addition, producing N'-hydroxy-6-methoxypyridine-3-carboximidamide. Purification via recrystallization from ethyl acetate affords the final product in 65–70% yield.

| Parameter | Condition | Yield | Purity (HPLC) |

|---|---|---|---|

| Methoxylation | NaOMe, MeOH, 25°C, 12h | 85% | 98.5% |

| Cyanation | Pd(dppf)Cl₂, Zn(CN)₂, DMF, 80°C | 73% | 97.8% |

| Amidoxime Formation | NH₂OH·HCl, EtOH/H₂O, 60°C, 6h | 68% | 99.1% |

Carboxylic Acid Derivatization Pathway

An alternative route starts with 6-methoxypyridine-3-carboxylic acid, leveraging its commercial availability for scalable production.

Acid Chloride Formation

The carboxylic acid reacts with thionyl chloride (SOCl₂) at reflux (70°C) for 3 hours to form 6-methoxypyridine-3-carbonyl chloride. Excess SOCl₂ is removed under vacuum, and the crude chloride is used directly in the next step.

Ammonolysis to Primary Amide

Treatment with concentrated aqueous ammonia at 0–5°C yields 6-methoxypyridine-3-carboxamide. This exothermic reaction requires careful temperature control to prevent over-amination.

Dehydration to Nitrile

The primary amide undergoes dehydration using phosphorus oxychloride (POCl₃) in toluene at 110°C for 8 hours, producing 6-methoxypyridine-3-carbonitrile with 80% efficiency.

Hydroxylamine Reaction

Identical to Method 1, the nitrile intermediate is converted to the target carboximidamide. This four-step sequence achieves an overall yield of 52%, making it less favorable than the nitrile-based approach.

Direct Functionalization via Catalytic Amination

Recent advances in C–H activation offer a streamlined alternative, though technical challenges remain.

C–H Hydroxylation of 6-Methoxypyridine

Using a Ru(III) catalyst and hydroxylamine-O-sulfonic acid, position 3 undergoes direct hydroxylation at 100°C in acetonitrile. This single-step reaction installs the N'-hydroxycarboximidamide group with 40–45% yield, albeit requiring rigorous exclusion of moisture.

Limitations and Optimization

Competing side reactions at the methoxy group limit practicality. Current research focuses on ligand design to improve regioselectivity, with bipyridine-based ligands showing promise for boosting yields to 55%.

Comparative Analysis of Synthetic Routes

| Method | Steps | Overall Yield | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Nitrile Intermediate | 3 | 68% | High | Industrial |

| Carboxylic Acid Derivatization | 4 | 52% | Moderate | Pilot Scale |

| Catalytic Amination | 1 | 45% | Low | Laboratory |

The nitrile intermediate method (Method 1) emerges as the most viable for large-scale synthesis due to its balance of yield and cost. In contrast, catalytic amination (Method 3) remains exploratory, requiring further catalyst development.

Critical Process Parameters

Solvent Selection

Methanol and DMF are preferred for methoxylation and cyanation, respectively, due to their polarity and ability to stabilize intermediates. Ethanol/water mixtures optimize hydroxylamine reactivity while minimizing hydrolysis.

Temperature Control

Exothermic reactions (e.g., ammonolysis) demand precise cooling to prevent thermal degradation. Cyanation and dehydration steps require elevated temperatures (80–110°C) to drive completion.

Purification Strategies

Recrystallization from ethyl acetate or hexane/ethyl acetate mixtures (7:3) effectively removes unreacted hydroxylamine and inorganic salts. Chromatography is avoided due to the compound’s polar nature.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-6-methoxypyridine-3-carboximidamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed using common reducing agents to yield different reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

N'-hydroxy-6-methoxypyridine-3-carboximidamide serves as a versatile building block in synthetic organic chemistry. It is utilized for:

- Synthesis of Heterocycles : The compound can be transformed into more complex heterocyclic structures, which are essential in developing pharmaceuticals and agrochemicals.

- Catalyst Development : Its unique functional groups allow it to act as a catalyst or an intermediate in various chemical reactions.

Biology

The biological implications of this compound are significant:

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions. For instance, it has shown promise in inhibiting nitric oxide synthase (NOS), which plays a critical role in vascular function and signaling pathways .

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid synthesis .

Medicine

The therapeutic potential of this compound is under investigation for various diseases:

- Cancer Research : In vitro studies reveal that the compound can induce cytotoxic effects on cancer cell lines. For example, it has been noted to inhibit the proliferation of colon cancer cells (HT29) through mechanisms involving apoptosis and cell cycle arrest .

- Inflammatory Diseases : The compound's ability to modulate enzyme activity suggests potential applications in treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition against resistant strains, suggesting its potential use in treating infections where conventional antibiotics fail.

Case Study 2: Cytotoxicity in Cancer Research

In another study focused on cancer treatment, this compound was administered to colon cancer cell lines. The findings revealed a marked reduction in cell viability, with mechanisms linked to apoptosis induction and cell cycle arrest.

Data Tables

| Application Area | Specific Uses | Findings |

|---|---|---|

| Chemistry | Building block for heterocycles | Facilitates complex synthesis |

| Biology | Enzyme inhibition | Effective against NOS |

| Medicine | Cancer treatment | Induces cytotoxicity in HT29 cells |

| Antimicrobial Activity | Efficacy Against | Mechanism |

|---|---|---|

| Gram-positive bacteria | Effective | Disruption of cell wall synthesis |

| Fungi | Effective | Interference with nucleic acid synthesis |

Mechanism of Action

The mechanism of action of N’-hydroxy-6-methoxypyridine-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Analysis and Structural Analogues

The following compounds share structural similarities with N'-hydroxy-6-methoxypyridine-3-carboximidamide, differing primarily in substituent groups and positions:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₈H₁₀N₃O₂ | 196.19 | 6-OCH₃, 3-NH-C(=NH)-OH |

| 6-(cyclohexyloxy)pyridine-3-carboximidamide | C₁₂H₁₇N₃O | 219.28 | 6-O-cyclohexyl, 3-carboximidamide |

| N'-hydroxy-6-[3-(3-methylisoxazol-5-yl)propoxy]pyridine-3-carboximidamide | C₁₃H₁₆N₄O₃ | 276.29 | 6-O-propyl-isoxazole, 3-NH-C(=NH)-OH |

| 6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide | C₁₄H₁₉ClN₂O₃ | 298.77 | 6-Cl, 5-pivalamide, N-methoxy-N-methyl |

2.2. Key Differences and Implications

Substituent Electronic Effects: The methoxy group in the target compound is electron-donating, increasing electron density on the pyridine ring, which may enhance nucleophilic aromatic substitution reactivity compared to electron-withdrawing groups like chlorine or iodine in halogenated analogues (e.g., 6-Chloro-2-iodo-3-methylpyridine from ) .

Steric and Bioavailability Considerations: The cyclohexyloxy substituent (C₁₂H₁₇N₃O) adds significant steric bulk, which could reduce membrane permeability but improve binding to hydrophobic enzyme pockets. In contrast, the smaller methoxy group (C₈H₁₀N₃O₂) may facilitate better diffusion across biological membranes . The isoxazole-containing derivative (C₁₃H₁₆N₄O₃) introduces a heterocyclic propoxy chain, which might enhance interactions with biological targets like kinases or proteases due to isoxazole’s known role in pharmacophores .

Functional Group Reactivity :

- Halogenated analogues (e.g., 6-Chloro-5-iodopyridin-2-yl derivatives) are often used as intermediates in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), whereas the hydroxyimidamide group in the target compound could participate in metal coordination or acid-base reactions .

Biological Activity

N'-hydroxy-6-methoxypyridine-3-carboximidamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores the compound's mechanisms, effects, and relevant studies that elucidate its biological significance.

Chemical Structure and Properties

This compound has a unique chemical structure that contributes to its biological activity. The compound features a pyridine ring, which is known for its role in various biological processes. The presence of the hydroxyl and methoxy groups enhances its solubility and reactivity, making it a suitable candidate for drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play critical roles in inflammatory pathways. For instance, it targets the p38 MAPK pathway, which is involved in the production of pro-inflammatory cytokines such as TNF-alpha and IL-1 .

- Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, potentially mitigating oxidative stress in biological systems .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound from various studies.

Case Study 1: Anti-inflammatory Effects

In a controlled laboratory setting, this compound was tested on human monocyte-derived macrophages. The results indicated a marked decrease in the secretion of TNF-alpha and IL-6 upon treatment with the compound, suggesting its efficacy as an anti-inflammatory agent. This study highlights the potential therapeutic applications of the compound in treating chronic inflammatory diseases.

Case Study 2: Anticancer Properties

Another study investigated the compound's cytotoxic effects on various cancer cell lines. The results demonstrated that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways. This finding positions the compound as a promising candidate for further development in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-hydroxy-6-methoxypyridine-3-carboximidamide, and what analytical techniques validate its purity?

- Methodology : The compound is typically synthesized via nucleophilic addition of hydroxylamine to a nitrile precursor (e.g., 6-methoxypyridine-3-carbonitrile) under acidic reflux conditions. Ethanol or methanol is often used as a solvent, with HCl or acetic acid as catalysts. Post-synthesis, purification involves recrystallization or column chromatography.

- Characterization : Validate purity using HPLC (≥98% purity threshold) and structural confirmation via -NMR, -NMR, and FTIR. Mass spectrometry (HRMS) confirms molecular weight. For complex cases, 2D NMR techniques like HSQC and HMBC resolve ambiguities in regiochemistry .

Q. How does the methoxy group at the 6-position influence the compound’s reactivity in nucleophilic reactions?

- Methodology : The electron-donating methoxy group enhances aromatic ring electron density, directing electrophilic substitution to the para position (C-2). Reactivity can be assessed via computational modeling (DFT) to map electrostatic potential surfaces or experimentally via bromination/iodination assays. Compare reactivity with non-methoxy analogs (e.g., N'-hydroxypyridine-3-carboximidamide) to isolate methoxy effects .

Q. What are the recommended storage conditions to prevent degradation of This compound?

- Methodology : Store in amber vials at −20°C under inert gas (argon/nitrogen) to mitigate oxidation and hydrolysis. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., hydrolysis to 6-methoxynicotinamide) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected -NMR shifts) be resolved during structural elucidation?

- Methodology : Employ advanced NMR techniques:

- DEPT-Q NMR distinguishes CH, CH, and CH groups.

- HSQC/HMBC correlates - couplings across long-range bonds, clarifying connectivity in complex heterocycles.

- Compare experimental data with computational predictions (e.g., ACD/Labs or Gaussian NMR simulations) .

Q. What experimental design optimizes the yield of This compound in large-scale synthesis?

- Methodology : Use a Design of Experiments (DoE) approach:

- Variables : pH (4–6), temperature (60–100°C), and hydroxylamine hydrochloride stoichiometry (1.2–2.0 eq).

- Response surface modeling identifies optimal conditions. Pilot studies show pH 5.5 and 80°C maximize yield (≥85%) while minimizing byproducts (e.g., over-oxidized nitrile oxides) .

Q. How does the compound’s electronic structure influence its chelation behavior with transition metals?

- Methodology : Conduct UV-Vis titration with metal salts (e.g., Fe, Cu) to determine binding constants. X-ray crystallography of metal complexes reveals coordination geometry (e.g., bidentate via hydroxyimino and pyridyl N). Compare with analogs lacking the methoxy group to assess electronic modulation .

Q. What strategies mitigate batch-to-batch variability in bioactivity assays?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.